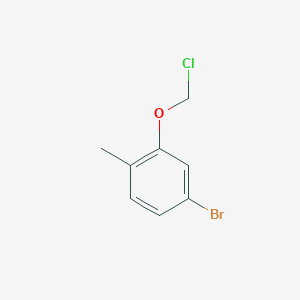
4-Bromo-2-(chloromethoxy)-1-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(chloromethoxy)-1-methylbenzene is an organic compound with the molecular formula C8H8BrClO It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the 4-position, a chloromethoxy group at the 2-position, and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(chloromethoxy)-1-methylbenzene can be achieved through several methods. One common approach involves the bromination of 2-(chloromethoxy)-1-methylbenzene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position.
Another method involves the chloromethylation of 4-bromo-1-methylbenzene. This reaction uses chloromethyl methyl ether (CMME) and a Lewis acid catalyst like zinc chloride (ZnCl2) to introduce the chloromethoxy group at the 2-position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and chloromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(chloromethoxy)-1-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine or chloromethoxy groups.
Oxidation: Formation of 4-bromo-2-(chloromethoxy)benzoic acid or 4-bromo-2-(chloromethoxy)benzaldehyde.
Reduction: Formation of 2-(chloromethoxy)-1-methylbenzene.
Scientific Research Applications
4-Bromo-2-(chloromethoxy)-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studies involving substitution and oxidation reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(chloromethoxy)-1-methylbenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine or chloromethoxy groups act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methyl group is converted to a more oxidized state, such as an aldehyde or carboxylic acid, through the transfer of electrons to the oxidizing agent.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methoxyaniline: Similar structure but with an amino group instead of a chloromethoxy group.
4-Bromo-2-chlorophenol: Similar structure but with a hydroxyl group instead of a chloromethoxy group.
4-Bromo-2-chlorobenzoic acid: Similar structure but with a carboxylic acid group instead of a methyl group.
Uniqueness
4-Bromo-2-(chloromethoxy)-1-methylbenzene is unique due to the presence of both bromine and chloromethoxy groups on the benzene ring, which allows for a wide range of chemical reactions and potential applications. Its specific substitution pattern also makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C8H8BrClO |
|---|---|
Molecular Weight |
235.50 g/mol |
IUPAC Name |
4-bromo-2-(chloromethoxy)-1-methylbenzene |
InChI |
InChI=1S/C8H8BrClO/c1-6-2-3-7(9)4-8(6)11-5-10/h2-4H,5H2,1H3 |
InChI Key |
DRLNVSWSJGPOGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)OCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9'-([1,1'-Biphenyl]-3-yl)-9H,9'H-2,3'-bicarbazole](/img/structure/B13647103.png)
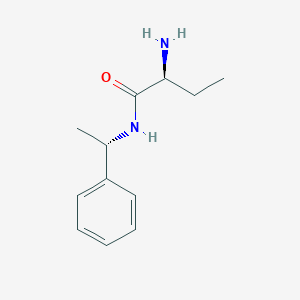
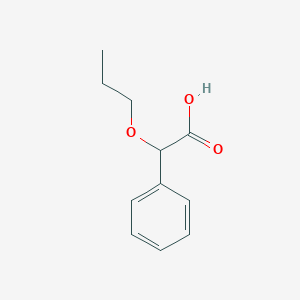
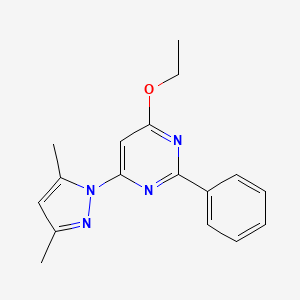
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B13647129.png)
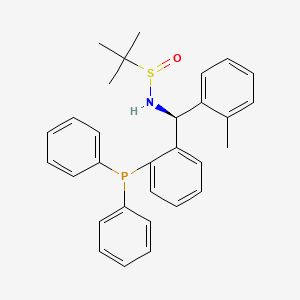

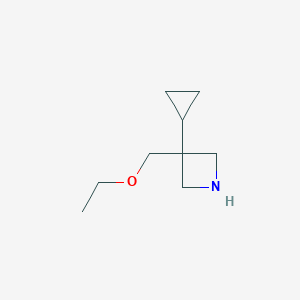

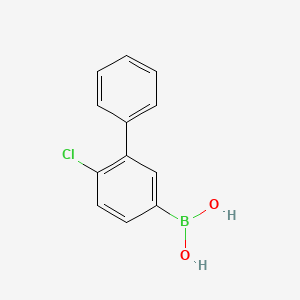
![1-[4-(bromomethyl)-2-methylphenyl]-4-methanesulfonyl-1H-pyrazole](/img/structure/B13647166.png)
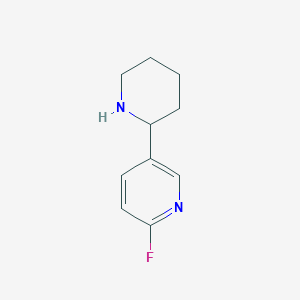
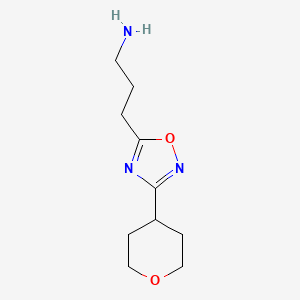
![[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine](/img/structure/B13647175.png)
